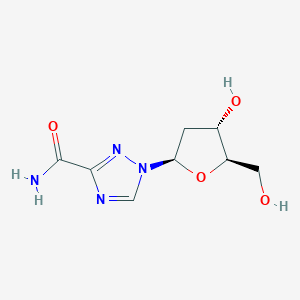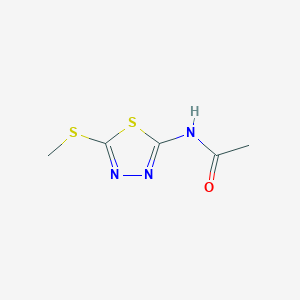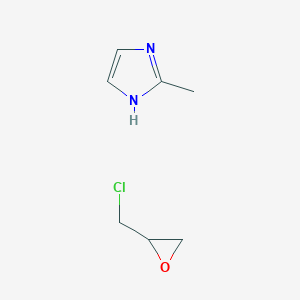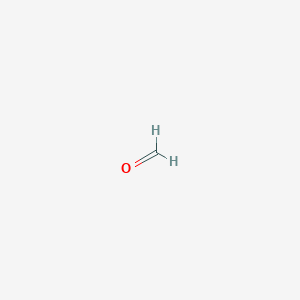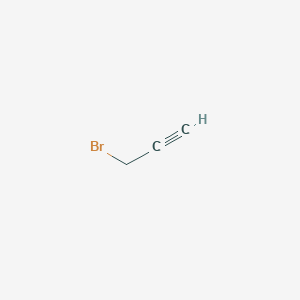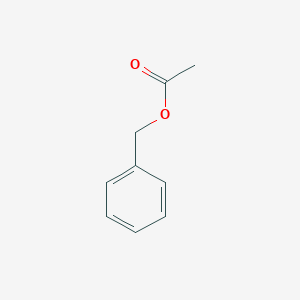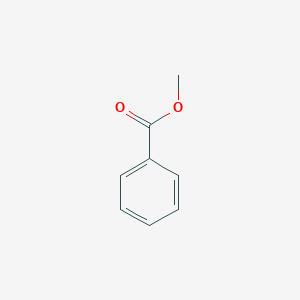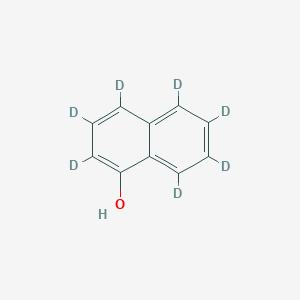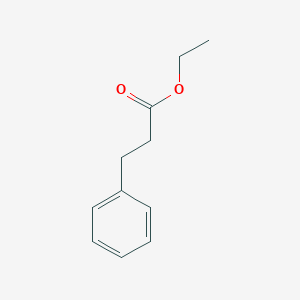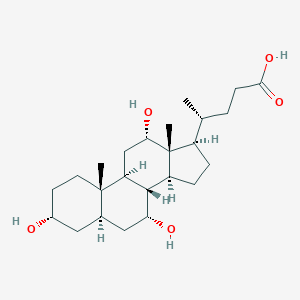
Allocholic acid
Overview
Description
Tocopherol acetate, also known as vitamin E acetate, is a form of vitamin E that is commonly used in dietary supplements and skincare products. It is an ester of tocopherol and acetic acid, which provides stability and extends the shelf life of the compound. Tocopherol acetate is known for its antioxidant properties, which help protect cells from damage caused by free radicals .
Mechanism of Action
Target of Action
Allocholic acid (ACA) is a bile acid, a class of steroid acids found predominantly in the bile of mammals . The primary targets of ACA are the organic anion transporter polypeptide (Oatp1) and the sodium-taurocholate cotransporter polypeptide (Ntcp), which are involved in the uptake of bile acids .
Mode of Action
ACA interacts with its targets, Oatp1 and Ntcp, to regulate the transport of bile acids and salts . It has been observed that the uptake of ACA by cells expressing these transporters is lower than that of other bile acids . ACA also inhibits ATP-dependent transport of other bile acids across plasma membrane vesicles .
Biochemical Pathways
ACA primarily affects the bile acid homeostasis pathway. It regulates the transport of bile acids and salts, as well as the signaling pathways associated with bile secretion . This regulation helps to improve conditions of cholestasis, a pathological state characterized by disruptions in bile flow leading to the accumulation of bile acids in hepatocytes .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), ACA is secreted into bile in rats with no major biotransformation . It has a lower clearance and longer half-life than other bile acids . In mice, ACA bile output was lower, but it induced a higher bile flow .
Result of Action
The action of ACA leads to a number of molecular and cellular effects. It effectively reduces levels of serum AST, ALP, and DBIL, and ameliorates the pathological injury caused by cholestasis . ACA treatment also results in changes in the size, distribution, and composition of the liver’s bile acid pool .
Action Environment
The action of ACA can be influenced by environmental factors. For instance, ACA reappears during liver regeneration and carcinogenesis . Its appearance during certain situations may prevent the accumulation of cholestatic precursors .
Safety and Hazards
Future Directions
Allocholic acid has demonstrated its potential to ameliorate liver damage by inhibiting bile acid synthesis and promoting both bile acid efflux and renal elimination pathways, thus restoring bile acid homeostasis . This suggests that it could be further explored for its therapeutic potential in conditions related to liver damage and cholestasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tocopherol acetate is synthesized by esterifying tocopherol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, tocopherol acetate is produced by reacting tocopherol with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product. This method ensures large-scale production of tocopherol acetate with consistent quality .
Chemical Reactions Analysis
Types of Reactions: Tocopherol acetate undergoes various chemical reactions, including:
Oxidation: Tocopherol acetate can be oxidized to form tocopheryl quinone, a compound with reduced antioxidant activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions are used to hydrolyze tocopherol acetate.
Major Products Formed:
Oxidation: Tocopheryl quinone
Hydrolysis: Free tocopherol and acetic acid
Scientific Research Applications
Tocopherol acetate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Tocopheryl nicotinate: Known for its vasodilatory effects and used in skincare products to improve blood circulation .
- Tocopheryl linoleate: Used for its moisturizing properties and ability to improve skin barrier function .
- Tocopheryl succinate: Studied for its potential anti-cancer properties and ability to induce apoptosis in cancer cells .
Tocopherol acetate stands out due to its balanced properties of stability and efficacy, making it a versatile compound in various applications.
Properties
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-PGHAKIONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859117 | |
| Record name | 5alpha-Allocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Allocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2464-18-8 | |
| Record name | Allocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2464-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002464188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Allocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 251 °C | |
| Record name | Allocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is allocholic acid (ACA)?
A1: this compound (ACA) is a bile acid, a type of steroid acid primarily found in the bile of mammals. It is a stereoisomer of cholic acid, differing in the orientation of the hydrogen atom at the 5th carbon atom (5α configuration in ACA versus 5β in cholic acid).
Q2: How is ACA synthesized in the body?
A2: ACA is synthesized from cholesterol in the liver. The primary pathway involves multiple enzymatic steps, including hydroxylation, oxidation, and reduction. In rats, one of the identified pathways starts with cholestanol, a 5α-dihydro derivative of cholesterol, that undergoes 7α-hydroxylation followed by further modifications to form ACA [].
Q3: What is the main pathway of cholestanol conversion into ACA?
A3: Research indicates that cholestanol conversion into ACA in rats primarily follows this pathway: cholestanol → 5α-cholestane-3β,7α-diol → 7α-hydroxy-5α-cholestan-3-one → 5α-cholestane-3α,7α-diol → 5α-cholestane-3α,7α,12α-triol → ACA [].
Q4: What is the role of 12α-hydroxylation in ACA synthesis?
A4: Studies show that 12α-hydroxylation is a crucial step in ACA synthesis. For instance, in rats with bile fistulas, both 5α-cholestane-3β,7α-diol and 5α-cholestane-3α,7α-diol are converted into ACA through a pathway that includes 12α-hydroxylation []. Similarly, research on rabbits, chickens, and humans demonstrated that liver microsomal preparations, when fortified with NADPH, can catalyze the 12α-hydroxylation of allochenodeoxycholic acid to produce ACA [].
Q5: What is the significance of ACA in cholestanol metabolism?
A6: ACA serves as a significant metabolite of cholestanol. Studies in rats have shown that administration of cholestanol leads to the formation and excretion of ACA and allochenodeoxycholic acid in bile []. This highlights the role of ACA in the metabolic pathway of cholestanol.
Q6: Does cholestanol affect cholesterol metabolism?
A7: Research indicates that cholestanol can interfere with cholesterol absorption and lead to increased hepatic HMG-CoA reductase activity, a key enzyme in cholesterol biosynthesis [].
Q7: What are the primary bile acids found in the Mongolian gerbil?
A9: The Mongolian gerbil primarily produces cholic acid as its main bile acid. Minor amounts of chenodeoxycholic acid and even smaller amounts of deoxycholic acid are also present. Notably, muricholic acids are absent in gerbil bile [].
Q8: Is ACA found in species other than mammals?
A10: Yes, ACA has been identified in other vertebrates. For example, it is a major bile acid in the lizard Uromastix hardwickii [] and has been found in the bile of the Arabian Gulf catfish Arius bilineatus [].
Q9: Does ACA have any protective effects against liver injury?
A11: Studies suggest potential benefits of ACA against liver injury. For instance, in a mouse model of α-naphthylisothiocyanate-induced cholestasis, pretreatment with ACA was found to alleviate liver damage. This protection was attributed to ACA's ability to inhibit bile acid synthesis and promote bile acid efflux from the liver, restoring bile acid homeostasis [].
Q10: How does ACA pretreatment affect bile acid composition in the liver?
A12: In the mouse model of cholestasis, ACA pretreatment altered the composition of the liver bile acid pool, reducing the accumulation of certain bile acids like cholic acid, taurocholic acid, and β-muricholic acid [].
Q11: What is the role of ACA in lamprey chemical communication?
A13: Research suggests that larval sea lampreys release ACA, which acts as a migratory pheromone, attracting adults to spawning grounds []. The olfactory system of migratory adult sea lamprey is acutely sensitive to ACA, further supporting its role as a pheromone [].
Q12: Can ACA be used as a biomarker for any disease?
A14: Studies suggest that ACA could potentially serve as a metabolic marker for unstable angina, as elevated plasma levels were observed in patients with this condition compared to healthy individuals [, ].
Q13: What analytical techniques are used to study ACA?
A15: Several analytical techniques have been employed to study ACA and other bile acids. Common methods include gas-liquid chromatography (GLC), gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These techniques facilitate the identification and quantification of bile acids in various biological samples [, , , , ].
Q14: What challenges are associated with analyzing bile acids like ACA?
A16: Accurate analysis of bile acids can be challenging due to their structural similarities and the presence of various conjugated forms. For example, traditional methods using alkaline hydrolysis without prior solvolysis of sulfate esters can lead to bile acid degradation and artifact formation, making accurate analysis difficult [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



